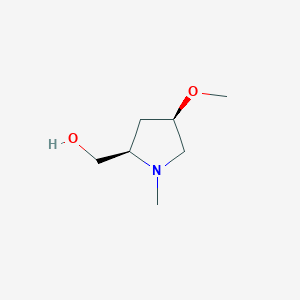
1,4-Dibenzylpiperazine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dibenzylpiperazine-2,6-dione is a compound belonging to the class of piperazine derivatives It is characterized by the presence of two benzyl groups attached to a piperazine ring, which is further substituted with two keto groups at positions 2 and 6
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dibenzylpiperazine-2,6-dione can be synthesized through the condensation of iminodiacetic acid with benzylamine under microwave irradiation. This method involves the use of iminodiacetic acid and benzylamine as starting materials, which are subjected to microwave irradiation to yield the desired product in high yields .
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of microwave irradiation in industrial settings allows for efficient and rapid synthesis, making it suitable for large-scale production. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dibenzylpiperazine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding diketopiperazine derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups.
Substitution: The benzyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include various diketopiperazine derivatives, hydroxyl-substituted piperazines, and other functionalized piperazine compounds.
Applications De Recherche Scientifique
1,4-Dibenzylpiperazine-2,6-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,4-Dibenzylpiperazine-2,6-dione involves its interaction with cellular components. Studies suggest that it may function by uncoupling mitochondrial oxidative phosphorylation, leading to selective cytotoxicity against cancer cells adapted to nutrient starvation . This mechanism targets the metabolic pathways of cancer cells, making it a potential candidate for anticancer therapies.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Diphenylpiperazine-2,5-dione
- 1,4-Diarylpiperazine-2,5-dione
- 3,6-Dibenzylpiperazine-2,5-dione
Uniqueness
1,4-Dibenzylpiperazine-2,6-dione is unique due to its specific substitution pattern and the presence of two benzyl groups. This structural feature imparts distinct chemical and biological properties, differentiating it from other similar compounds. Its ability to selectively target cancer cells under nutrient-starved conditions further highlights its potential as a valuable compound in medicinal chemistry .
Propriétés
Numéro CAS |
13480-18-7 |
|---|---|
Formule moléculaire |
C18H18N2O2 |
Poids moléculaire |
294.3 g/mol |
Nom IUPAC |
1,4-dibenzylpiperazine-2,6-dione |
InChI |
InChI=1S/C18H18N2O2/c21-17-13-19(11-15-7-3-1-4-8-15)14-18(22)20(17)12-16-9-5-2-6-10-16/h1-10H,11-14H2 |
Clé InChI |
WLGDZXFVMGPJGS-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N(C(=O)CN1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![o-Ethyl s-[2-(3-nitrophenyl)-2-oxoethyl] carbonodithioate](/img/structure/B14019296.png)




![8-Bromo-5-chloro[1,2,4]triazolo[1,5-A]pyrazine](/img/structure/B14019319.png)
![2,9-Bis[2,4,6-tri(propan-2-yl)phenyl]-1,10-phenanthroline;dichloroiron](/img/structure/B14019323.png)






